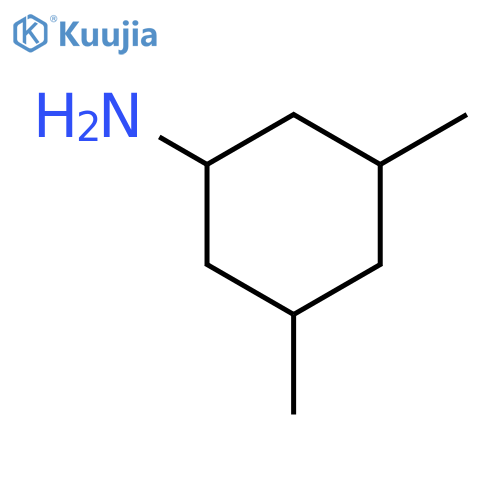

Cas no 73650-03-0 (3,5-dimethylcyclohexan-1-amine)

3,5-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- Cyclohexanamine, 3,5-dimethyl-

- AKOS006340701

- DB-330946

- 3,5-dimethylcyclohexyl amine

- EN300-82287

- 3,5-diMethyl-cyclohexylaMine

- 3,5-dimethylcyclohexanamine

- SCHEMBL4436247

- 3,5-dimethylcyclohexan-1-amine

- Z1203580437

- G49706

- 73650-03-0

- AUVPFHDQSZJPSZ-UHFFFAOYSA-N

-

- MDL: MFCD19204292

- インチ: InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3

- InChIKey: AUVPFHDQSZJPSZ-UHFFFAOYSA-N

- ほほえんだ: CC1CC(CC(C1)N)C

計算された属性

- せいみつぶんしりょう: 127.136099547g/mol

- どういたいしつりょう: 127.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 80.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- ゆうかいてん: NA

3,5-dimethylcyclohexan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,5-dimethylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82287-2.5g |

3,5-dimethylcyclohexan-1-amine |

73650-03-0 | 95.0% | 2.5g |

$1315.0 | 2025-02-21 | |

| Chemenu | CM431600-1g |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95%+ | 1g |

$784 | 2023-02-01 | |

| Enamine | EN300-82287-0.05g |

3,5-dimethylcyclohexan-1-amine |

73650-03-0 | 95.0% | 0.05g |

$155.0 | 2025-02-21 | |

| Enamine | EN300-82287-0.5g |

3,5-dimethylcyclohexan-1-amine |

73650-03-0 | 95.0% | 0.5g |

$524.0 | 2025-02-21 | |

| 1PlusChem | 1P00FG8S-2.5g |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 2.5g |

$1681.00 | 2025-02-27 | |

| 1PlusChem | 1P00FG8S-5g |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 5g |

$2460.00 | 2025-02-27 | |

| 1PlusChem | 1P00FG8S-100mg |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 100mg |

$333.00 | 2025-02-27 | |

| A2B Chem LLC | AH20092-50mg |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 50mg |

$199.00 | 2024-04-19 | |

| Aaron | AR00FGH4-5g |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 5g |

$2700.00 | 2025-01-24 | |

| Aaron | AR00FGH4-500mg |

3,5-diMethyl-cyclohexylaMine |

73650-03-0 | 95% | 500mg |

$746.00 | 2025-01-24 |

3,5-dimethylcyclohexan-1-amine 関連文献

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

3,5-dimethylcyclohexan-1-amineに関する追加情報

Recent Advances in the Study of 3,5-Dimethylcyclohexan-1-amine (CAS: 73650-03-0) and Its Applications in Chemical Biology and Pharmaceutical Research

3,5-Dimethylcyclohexan-1-amine (CAS: 73650-03-0) is a chiral amine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and antimicrobial therapies.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3,5-dimethylcyclohexan-1-amine in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The researchers demonstrated that the chiral nature of this compound allows for the creation of enantiomerically pure SSRIs, which exhibit enhanced binding affinity and reduced off-target effects compared to racemic mixtures. This finding underscores the importance of 3,5-dimethylcyclohexan-1-amine in the design of next-generation antidepressants.

In addition to its applications in CNS drug development, 3,5-dimethylcyclohexan-1-amine has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified specific structural modifications that enhance the compound's ability to disrupt bacterial cell membranes while maintaining low cytotoxicity against mammalian cells. These findings open new avenues for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have significantly improved the production efficiency of 3,5-dimethylcyclohexan-1-amine. A 2024 paper in ACS Catalysis described a novel enantioselective hydrogenation protocol using chiral iridium catalysts, achieving >99% enantiomeric excess (ee) with excellent yield. This methodological breakthrough addresses previous challenges in the large-scale production of enantiopure 3,5-dimethylcyclohexan-1-amine, making it more accessible for pharmaceutical applications.

The compound's unique structural features also make it valuable in materials science applications. Researchers at MIT recently demonstrated that 3,5-dimethylcyclohexan-1-amine can serve as a precursor for the synthesis of chiral porous organic polymers (POPs) with exceptional enantioselective adsorption properties. These materials show promise for applications in chiral separation technologies and asymmetric catalysis, further expanding the utility of this versatile building block.

Looking forward, the diverse applications of 3,5-dimethylcyclohexan-1-amine across multiple scientific disciplines suggest continued research interest in this compound. Ongoing clinical trials investigating its derivatives as potential treatments for neurodegenerative diseases and emerging infectious diseases are particularly noteworthy. As synthetic methodologies continue to advance and our understanding of its biological activities deepens, 3,5-dimethylcyclohexan-1-amine is poised to play an increasingly important role in the development of innovative therapeutic agents and functional materials.

73650-03-0 (3,5-dimethylcyclohexan-1-amine) 関連製品

- 2228083-92-7(2-hydroxy-3-2-(methoxymethyl)oxan-2-yl-2-methylpropanoic acid)

- 249515-07-9([4-(Benzyloxy)-3,5-dibromophenyl]methanol)

- 941940-15-4(N'-(2-methoxyphenyl)methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide)

- 1805146-76-2(2-Amino-5-(difluoromethyl)-3-nitropyridine-4-carboxylic acid)

- 1361471-57-9(5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid)

- 362672-11-5(6-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo3,4-cpyridin-2-yl)hexanoic acid)

- 2565-47-1(6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)

- 38693-16-2(2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone)

- 499796-74-6(Methyl 3-{4-methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-5-yl}-3-oxopropanoate)